

In-Depth Technical Guide to the Spectral Data of α -Ionol

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Compound of Interest

Compound Name: *alpha-Ionol*

Cat. No.: B3422396

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for α -ionol. The information is presented to support research, development, and quality control activities involving this compound.

Core Spectral Data

The following sections detail the key spectral data for α -ionol, presented in tabular format for clarity and ease of comparison.

Mass Spectrometry (MS)

Mass spectrometry of α -ionol reveals a characteristic fragmentation pattern useful for its identification. The data presented below was obtained via Gas Chromatography-Mass Spectrometry (GC-MS).

Table 1: Mass Spectrometry Data for α -Ionol

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) |
|----------------------------|------------------------|
| 43 | 100.0 |
| 55 | 15.2 |
| 67 | 17.5 |
| 81 | 25.1 |
| 95 | 80.5 |
| 109 | 23.3 |
| 123 | 43.8 |
| 138 | 58.7 |
| 179 | 16.4 |
| 194 (M+) | 5.3 |

Data sourced from PubChem.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of α -ionol. The following tables summarize the available ^{13}C NMR data. At present, detailed experimental ^1H NMR data with complete assignments for α -ionol is not readily available in the public domain.

Table 2: ^{13}C NMR Spectral Data for α -Ionol

| Chemical Shift (δ) ppm | Assignment |
|---------------------------------|------------|
| Data not publicly available | |

Note: While it is documented that the ^{13}C NMR spectrum of α -ionol has been recorded in deuterated chloroform (CDCl_3), the specific chemical shift data is not currently available in publicly accessible databases. A key reference for this data is cited as *Phytochemistry*, 1999, 50, 219.

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule. While a specific experimental spectrum for α -ionol is not provided here, the expected characteristic absorption bands based on its structure are listed below.

Table 3: Predicted Infrared Absorption Bands for α -Ionol

| Wavenumber (cm ⁻¹) | Functional Group | Description |
|--------------------------------|------------------|---|
| ~3300-3400 (broad) | O-H | Alcohol hydroxyl group stretching vibration |
| ~3020-3080 (medium) | C=C-H | Vinyl C-H stretching |
| ~2850-2960 (strong) | C-H | Aliphatic C-H stretching |
| ~1640-1680 (weak) | C=C | Alkene C=C stretching |
| ~1050-1150 (strong) | C-O | Alcohol C-O stretching |

Experimental Protocols

The following sections describe generalized experimental protocols for obtaining the spectral data of a compound like α -ionol. The exact experimental conditions for the cited data may vary.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A general protocol for acquiring a ¹³C NMR spectrum of α -ionol is as follows:

- **Sample Preparation:** Dissolve approximately 20-50 mg of α -ionol in about 0.6-0.7 mL of deuterated chloroform (CDCl₃). The solvent should contain a reference standard, typically tetramethylsilane (TMS), for chemical shift calibration.
- **Instrumentation:** Utilize a high-resolution NMR spectrometer, for example, a 400 MHz instrument.
- **Data Acquisition:** Acquire the spectrum at room temperature. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width

appropriate for ^{13}C NMR (e.g., 0-220 ppm), and a relaxation delay that allows for full relaxation of all carbon nuclei. Proton decoupling is typically employed to simplify the spectrum to single lines for each carbon.

- **Data Processing:** The raw data (Free Induction Decay - FID) is Fourier transformed to obtain the frequency-domain spectrum. Phase and baseline corrections are applied to ensure accurate peak integration and chemical shift determination.

Infrared (IR) Spectroscopy

A common method for obtaining the IR spectrum of a liquid sample like α -ionol is using Attenuated Total Reflectance (ATR) FT-IR spectroscopy:

- **Sample Preparation:** A small drop of neat α -ionol is placed directly onto the ATR crystal.
- **Instrumentation:** An FT-IR spectrometer equipped with an ATR accessory is used.
- **Background Spectrum:** A background spectrum of the clean, empty ATR crystal is recorded. This is to subtract any atmospheric (e.g., CO_2 , H_2O) or instrumental absorbances.
- **Sample Spectrum:** The sample spectrum is then recorded. The instrument software automatically subtracts the background spectrum to produce the final IR spectrum of the sample.
- **Data Analysis:** The resulting spectrum, typically plotted as transmittance or absorbance versus wavenumber (cm^{-1}), is analyzed to identify the characteristic absorption bands of the functional groups present in α -ionol.

Mass Spectrometry (MS)

For a volatile compound like α -ionol, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique:

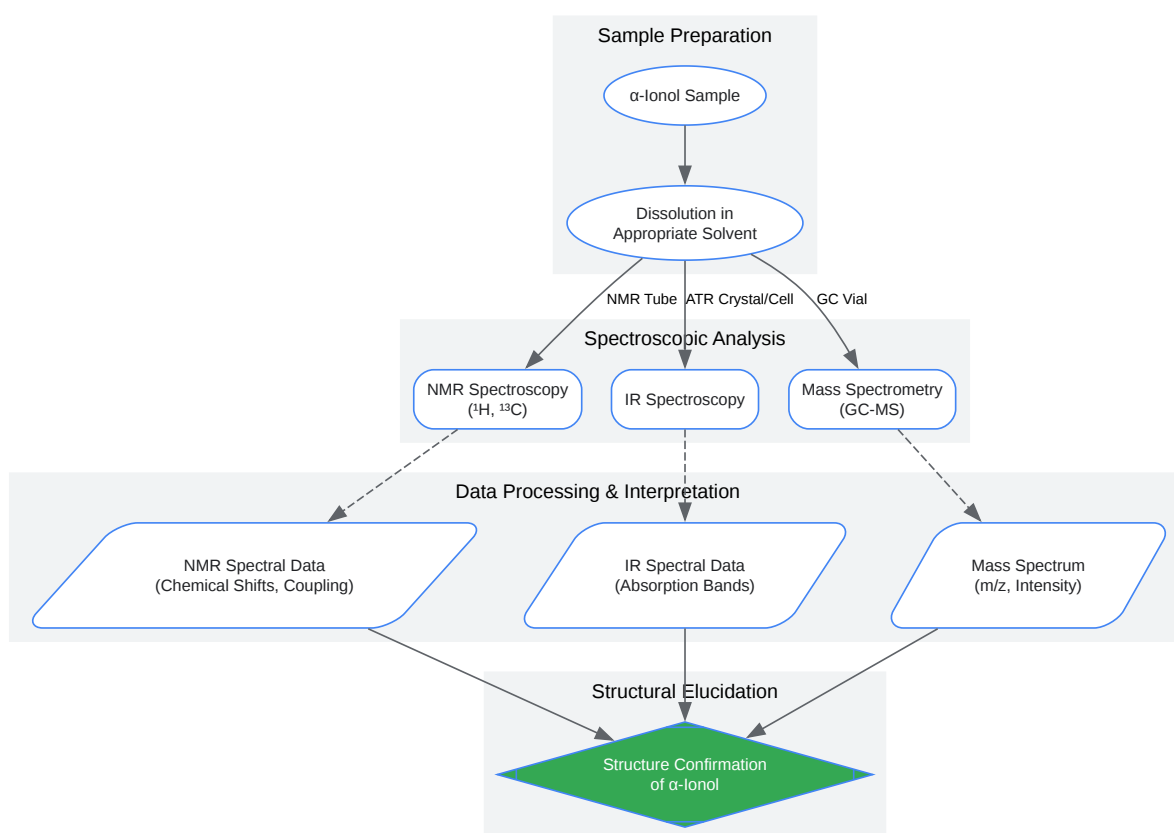
- **Sample Preparation:** A dilute solution of α -ionol is prepared in a volatile organic solvent (e.g., dichloromethane or hexane).
- **Gas Chromatography (GC):** A small volume of the sample solution is injected into the GC. The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary

column. The column separates the components of the sample based on their boiling points and interactions with the stationary phase.

- **Mass Spectrometry (MS):** As α -ionol elutes from the GC column, it enters the ion source of the mass spectrometer. Here, it is ionized, typically by electron impact (EI). The resulting molecular ion and fragment ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
- **Detection and Data Analysis:** A detector records the abundance of each ion at a specific m/z . The resulting mass spectrum is a plot of relative intensity versus m/z , which provides information about the molecular weight and structure of the compound.

Visualized Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound such as α -ionol.



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Caption: General workflow for the spectral analysis of α-Ionol.

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